Cas no 1806767-87-2 (Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate)
Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate
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- Inchi: 1S/C11H11ClF3NO4/c1-3-19-10(17)8-6(4-12)9(20-11(13,14)15)7(18-2)5-16-8/h5H,3-4H2,1-2H3
- InChI Key: JEZAPDVVDPKNJD-UHFFFAOYSA-N
- SMILES: ClCC1C(C(=O)OCC)=NC=C(C=1OC(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 329
- XLogP3: 2.9
- Topological Polar Surface Area: 57.6
Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084106-1g |
Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate |
1806767-87-2 | 97% | 1g |
$1,504.90 | 2022-03-31 |
Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate
Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806767-87-2): A Comprehensive Overview
Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate, identified by its CAS number 1806767-87-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular framework of Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate includes a pyridine core substituted with a chloromethyl group, a methoxy group, and a trifluoromethoxy group. These substituents contribute to its chemical reactivity and potential biological activity. The presence of the chloromethyl group, in particular, makes it a versatile building block for further functionalization, enabling the construction of more complex molecules with tailored properties.
In recent years, there has been growing interest in the development of novel pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based compounds have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The specific arrangement of functional groups in Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate suggests that it may exhibit similar properties, making it a subject of extensive research.
One of the most compelling aspects of this compound is its potential role in drug discovery and development. The trifluoromethoxy group, known for its ability to enhance metabolic stability and binding affinity, is particularly noteworthy. This feature has been exploited in the design of numerous drug candidates that exhibit improved pharmacokinetic profiles. Additionally, the methoxy group can serve as a point of modification for further derivatization, allowing researchers to fine-tune the biological activity of the resulting compounds.
Recent studies have highlighted the importance of pyridine derivatives in the development of targeted therapies. For instance, researchers have demonstrated that certain pyridine-based compounds can selectively inhibit specific enzymes or receptors involved in disease pathways. The structural features of Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate, with its combination of chloromethyl, methoxy, and trifluoromethoxy groups, position it as a promising candidate for such applications.
The synthesis of Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The chloromethyl group, being highly reactive, necessitates careful handling to prevent unwanted side reactions. Despite these challenges, the synthetic pathways developed for this compound have been optimized to ensure high yields and purity.
From a chemical biology perspective, understanding the interactions between Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate and biological targets is crucial for unlocking its therapeutic potential. Computational modeling and experimental techniques such as X-ray crystallography have been employed to elucidate these interactions at an atomic level. These studies not only provide insights into the mechanism of action but also guide the design of more potent derivatives.
The pharmaceutical industry has shown considerable interest in developing new drugs based on pyridine scaffolds due to their proven efficacy and safety profiles. The versatility of Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate as an intermediate makes it a valuable asset in drug discovery pipelines. Its ability to undergo further functionalization allows for the creation of diverse libraries of compounds that can be screened for biological activity.
In conclusion, Ethyl 3-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806767-87-2) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of its properties continues to grow, so too will its applications in the fight against various diseases.
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